Kushenol M

Übersicht

Beschreibung

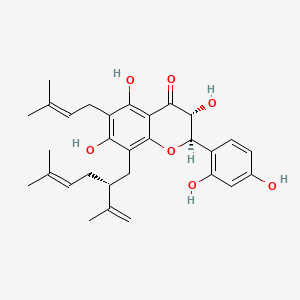

Kushenol M is a prenylated flavonoid isolated from the roots of the plant Sophora flavescens . This compound is known for its unique structure, which includes an isopentenyl and a lavandulyl group . This compound has been studied for its various biological activities, including anti-inflammatory and anti-cancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Kushenol M is typically extracted from the dried roots of Sophora flavescens . The extraction process involves refluxing the dried roots in a suitable solvent, followed by purification using chromatographic techniques . The structure of this compound was established using advanced nuclear magnetic resonance techniques, including DEPT, 13C−1H COSY, and COLOC experiments .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its extraction and purification from natural sources rather than synthetic production .

Analyse Chemischer Reaktionen

Types of Reactions

Kushenol M undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the flavonoid structure into more saturated forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Kushenol M is categorized as a prenylated flavonoid, which enhances its bioactivity compared to non-prenylated flavonoids. Its structure allows for various interactions with biological targets, contributing to its pharmacological effects.

Anticancer Activity

This compound has shown promising results in preclinical studies regarding its anticancer properties:

- Mechanism of Action : Research indicates that this compound inhibits the proliferation of cancer cells by modulating key signaling pathways. It has been observed to affect the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and survival. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

- Case Studies : In xenograft models, administration of this compound significantly reduced tumor growth, highlighting its potential as a therapeutic agent in cancer treatment .

| Study | Cancer Type | Effect | Reference |

|---|---|---|---|

| Study 1 | Breast Cancer | Induces apoptosis and cell cycle arrest | |

| Study 2 | Lung Cancer | Inhibits cell proliferation |

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

- Mechanism : It suppresses the production of pro-inflammatory cytokines and modulates immune responses. Studies have shown that this compound can inhibit the activation of NF-κB pathways, which are often implicated in chronic inflammation .

- Applications in Dermatology : In models of atopic dermatitis and psoriasis, this compound has demonstrated efficacy in reducing skin inflammation and improving symptoms associated with these conditions .

| Study | Condition | Effect | Reference |

|---|---|---|---|

| Study 1 | Atopic Dermatitis | Reduces inflammation | |

| Study 2 | Psoriasis | Alleviates skin lesions |

Antioxidant Activity

This compound also possesses antioxidant properties that contribute to its therapeutic potential:

- Mechanism : The compound scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders .

- Research Findings : In vitro studies have confirmed that this compound enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage .

Wirkmechanismus

Kushenol M exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and other pro-inflammatory pathways.

Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

Kushenol M is part of a group of prenylated flavonoids found in Sophora flavescens. Similar compounds include:

- Kushenol A

- Kushenol I

- Sophoraflavanone G

- Kurarinone

Uniqueness

This compound is unique due to its specific combination of isopentenyl and lavandulyl groups, which contribute to its distinct biological activities . Compared to other similar compounds, this compound has shown promising anti-inflammatory and anti-cancer properties .

Biologische Aktivität

Kushenol M, a flavonoid compound derived from the roots of Sophora flavescens, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the current research findings on this compound, focusing on its mechanisms of action, therapeutic potential, and implications for clinical applications.

Overview of this compound

This compound is one of several bioactive flavonoids isolated from Sophora flavescens, a plant widely used in traditional Chinese medicine. The compound is known for its potential anti-cancer, anti-inflammatory, and antioxidant properties.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer activity through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by modulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .

- Cell Cycle Arrest : this compound has been found to induce G0/G1 phase cell cycle arrest in cancer cells, thereby preventing them from progressing to mitosis. This was evidenced by increased expression of cyclin-dependent kinase inhibitors and decreased levels of cyclins associated with cell cycle progression .

- Induction of Apoptosis : The compound promotes apoptosis through upregulation of pro-apoptotic proteins (e.g., Bax and Bad) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced activation of caspases involved in the apoptotic process .

Anti-Inflammatory Effects

This compound also exhibits notable anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Research has demonstrated that this compound can suppress the production of inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response. This effect is mediated through inhibition of NF-kB signaling pathways .

- Oxidative Stress Reduction : The compound has shown potential in reducing oxidative stress markers, which are often elevated in inflammatory conditions. By scavenging free radicals, this compound may protect cells from oxidative damage .

Table 1: Summary of Biological Activities

Case Study: Breast Cancer Treatment

In a controlled study involving breast cancer xenograft models, administration of this compound significantly reduced tumor growth compared to controls. Tumor samples exhibited decreased phosphorylation levels of AKT and mTOR, indicating effective modulation of the PI3K/AKT/mTOR pathway. This suggests that this compound may serve as a promising candidate for therapeutic development against breast cancer .

Eigenschaften

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIPWEKLJVRITL-XRRXVPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC(CC=C(C)C)C(=C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C[C@@H](CC=C(C)C)C(=C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906015 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101236-51-5 | |

| Record name | Kushenol M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101236-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101236515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological targets of Kushenol M?

A1: Based on the provided research, this compound has been identified as a mechanism-based inhibitor of CYP3A4, a crucial enzyme involved in drug metabolism. [] This means that this compound can irreversibly inhibit CYP3A4 activity, potentially leading to drug interactions. Further research is needed to determine if this compound interacts with other biological targets.

Q2: Does Sophora flavescens extract, the source of this compound, affect other drug-metabolizing enzymes besides CYP3A4?

A2: Yes, research indicates that Sophora flavescens extract inhibits multiple cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, CYP2C19, CYP2B6, and CYP3A4. [] This broad inhibitory profile suggests a high potential for herb-drug interactions when Sophora flavescens or its constituents are co-administered with medications metabolized by these enzymes.

Q3: Are there any structural studies available for this compound?

A3: While the provided abstracts don't contain specific spectroscopic data for this compound, one abstract mentions "The structure of this compound from Sophora flavescens". [] This suggests that structural characterization has been performed. To obtain the molecular formula, weight, and spectroscopic details, it's recommended to refer to the full research article referenced in the abstract.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.